N'-(4-Benzoyl-3-chlorophenyl)-N,N-diethylurea
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Overview
Description
N’-(4-Benzoyl-3-chlorophenyl)-N,N-diethylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group, a chlorophenyl group, and a diethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Benzoyl-3-chlorophenyl)-N,N-diethylurea typically involves the reaction of 4-benzoyl-3-chloroaniline with diethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of N’-(4-Benzoyl-3-chlorophenyl)-N,N-diethylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Benzoyl-3-chlorophenyl)-N,N-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted urea derivatives.
Scientific Research Applications
N’-(4-Benzoyl-3-chlorophenyl)-N,N-diethylurea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-Benzoyl-3-chlorophenyl)-N,N-diethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzoyl-3-chlorophenyl)-N’-methoxyurea
- N’-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea
Comparison
Compared to similar compounds, N’-(4-Benzoyl-3-chlorophenyl)-N,N-diethylurea is unique due to its diethylurea moiety, which can influence its reactivity and biological activity. The presence of the benzoyl and chlorophenyl groups also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61747-09-9 |
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Molecular Formula |
C18H19ClN2O2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(4-benzoyl-3-chlorophenyl)-1,1-diethylurea |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)20-14-10-11-15(16(19)12-14)17(22)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,23) |
InChI Key |
UEPSQOBILVXPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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